

Fabiatriin: Synthesis and Purification Protocols Remain Elusive in Scientific Literature

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Compound of Interest

Compound Name: **Fabiatriin**

Cat. No.: **B1337497**

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Despite its initial discovery and synthesis reported in the mid-20th century, detailed protocols for the synthesis and purification of the natural compound **Fabiatriin** are not readily available in modern scientific literature. Similarly, information regarding its mechanism of action remains largely uncharacterized.

Fabiatriin, a coumarin glycoside, was first described in a 1948 paper by Chaudhury, Holland, and Robertson, titled "The syntheses of glycosides. Part XII. **Fabiatriin**."^[1] While this publication marks the seminal work on its synthesis, access to the full experimental details of this study is limited, hindering the replication and modernization of the original protocol. Efforts to locate more recent or alternative synthetic routes in contemporary chemical literature have been unsuccessful, suggesting that **Fabiatriin** is not a widely synthesized molecule in the research community.

From a natural products perspective, **Fabiatriin** has been identified as a constituent of plants such as *Physochlaina physalooides* and *Atractylodes lancea*. However, specific and detailed protocols for the isolation and purification of **Fabiatriin** from these botanical sources are not well-documented in publicly accessible databases. General phytochemical studies of these plants often list their chemical constituents without providing in-depth separation and purification methodologies for individual compounds.

Furthermore, a comprehensive search for the biological activities and mechanism of action of **Fabiatriin** yielded no specific results. While the broader class of coumarins is known to exhibit a

wide range of pharmacological effects, the specific biological targets and signaling pathways modulated by **Fabiatriin** have not been elucidated.

Chemical and Physical Properties

What is known about **Fabiatriin** is primarily its chemical structure and basic physical properties, as cataloged in chemical databases like PubChem.[\[2\]](#)

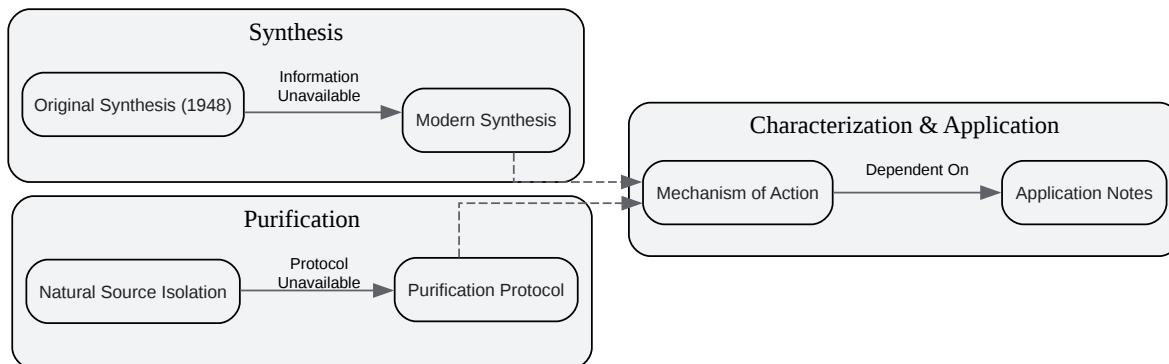
Property	Value
Molecular Formula	C ₂₁ H ₂₆ O ₁₃
Molecular Weight	486.4 g/mol
IUPAC Name	6-methoxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-2-one

Future Outlook

The lack of detailed and accessible information on the synthesis, purification, and biological activity of **Fabiatriin** presents an opportunity for future research. A re-investigation of the original synthesis from the 1948 publication, should it become fully accessible, could provide a foundation for developing modern, efficient synthetic strategies. Additionally, the development of robust extraction and purification protocols from its natural sources would enable a more thorough investigation of its pharmacological properties and potential therapeutic applications.

For researchers and drug development professionals interested in this molecule, the initial steps would involve attempting to procure the full text of the original 1948 publication and conducting exhaustive phytochemical investigations of *Physochlaina physaloides* and *Attractylodes lancea* to develop a reliable method for its isolation. Without these foundational experimental details, the creation of comprehensive application notes and protocols, as well as an understanding of its mechanism of action, remains a challenge.

Logical Relationship Diagram



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Caption: Information flow for **Fabiatriin** research and development.

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References

- 1. researchgate.net [researchgate.net]
- 2. 338. The syntheses of glycosides. Part XII. Fabiatriin - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
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